(3-Cyano-2-fluorophenyl)boronic acid
Description
Properties
IUPAC Name |
(3-cyano-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENIWPFEWBREIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659387 | |
| Record name | (3-Cyano-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957121-05-0 | |
| Record name | (3-Cyano-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Cyano-2-fluorophenyl)boronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of (3-Cyano-2-fluorophenyl)boronic acid, a key building block in modern organic synthesis. It details the compound's chemical properties, reactivity, applications, and relevant experimental protocols, with a focus on its utility in pharmaceutical and materials science research.
Core Chemical Properties and Identifiers
This compound is a functionalized arylboronic acid that serves as a versatile reagent in organic chemistry. Its unique substitution pattern, featuring both a cyano and a fluoro group, imparts specific reactivity characteristics beneficial for complex molecule synthesis.[1] The compound is typically a white to off-white solid powder or crystal and should be stored in a dry, dark environment at room temperature to ensure stability.[2]
Table 1: Chemical and Physical Data Summary
| Property | Value | Reference(s) |
| CAS Number | 957121-05-0 | [2] |
| Molecular Formula | C₇H₅BFNO₂ | [2] |
| Molecular Weight | 164.93 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid, White to Almost white powder/crystal | [2] |
| Purity | Typically ≥98% | [2] |
| InChI | 1S/C7H5BFNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H | [2] |
| InChIKey | HENIWPFEWBREIB-UHFFFAOYSA-N | [2] |
| Canonical SMILES | N#CC1=C(C=CC=C1)B(O)O | |
| Storage Conditions | Keep in dark place, sealed in dry, room temperature | [2] |
Reactivity and Applications in Synthesis
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds, which is fundamental to constructing complex organic frameworks.
Influence of Substituents: The presence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups on the phenyl ring significantly influences the electronic properties of the molecule.[4] This electronic effect modulates the reactivity and selectivity of the boronic acid in cross-coupling reactions, often leading to improved reaction yields and cleaner profiles compared to less functionalized analogs.[5]
Key Application Areas:
-
Medicinal Chemistry: It is a crucial building block for synthesizing Active Pharmaceutical Ingredients (APIs).[1] Researchers utilize it to generate diverse compound libraries for drug discovery screening and to fine-tune the pharmacokinetic properties and receptor-binding affinities of potential drug candidates.[4] Its use is particularly noted in the development of novel therapeutics for cancer.[1]
-
Materials Science: The unique electronic and structural properties of this reagent make it suitable for developing advanced materials, including functional polymers and components for organic electronics.
-
Agrochemicals: The compound can be incorporated into the synthesis of new pesticides and herbicides, contributing to advanced crop protection strategies.
Experimental Protocols: Suzuki-Miyaura Coupling
This section provides a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.[6]
Materials and Equipment:
-
Reagents: this compound, (hetero)aryl halide, palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃), phosphine ligand (if required), anhydrous base (e.g., K₃PO₄, KF, Na₂CO₃), and anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF).
-
Equipment: Schlenk tube or similar reaction vessel, magnetic stirrer, heating oil bath, inert gas line (Argon or Nitrogen), syringes, and standard laboratory glassware for work-up and purification.[6]
Detailed Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (typically 1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst/ligand complex (typically 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and the inert gas (e.g., Argon) three times to ensure the reaction environment is free of oxygen.[6]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the aryl halide).[6]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (commonly ranging from 80 °C to 110 °C) for 12-24 hours.[6]
-
Monitoring: Track the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: After completion, allow the mixture to cool to room temperature. Quench the reaction with water and transfer it to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.[6]
-
Purification: Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.[6]
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle is the mechanistic pathway through which the palladium catalyst facilitates the C-C bond formation. It involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful and an irritant.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [7] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [7] |
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[8][9]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell.[8][9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 957121-05-0 [sigmaaldrich.com]
- 3. 3-Cyano-4-fluorophenylboronic acid | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. (3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid () for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Stability of (3-Cyano-2-fluorophenyl)boronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Cyano-2-fluorophenyl)boronic acid is a key building block in modern medicinal chemistry and materials science. Its utility in Suzuki-Miyaura coupling and other cross-coupling reactions is well-established. However, like many boronic acids, its stability can be a critical factor in the success and reproducibility of synthetic protocols, as well as in the long-term storage of the compound. This technical guide provides a comprehensive overview of the stability of this compound, drawing upon data from analogous substituted phenylboronic acids to offer insights into its handling, storage, and degradation pathways.
Core Concepts in Boronic Acid Stability
Arylboronic acids are generally stable compounds, but their stability can be influenced by a variety of factors including temperature, light, moisture, and pH. The primary degradation pathways for boronic acids are oxidation and protodeboronation (hydrolysis of the carbon-boron bond). The electronic nature of substituents on the phenyl ring plays a significant role in the susceptibility of the boronic acid to degradation.
For this compound, the presence of two electron-withdrawing groups, a cyano (-CN) group and a fluoro (-F) group, is expected to influence its stability profile. Electron-deficient arylboronic acids are known to be more susceptible to base-mediated decomposition.
Predicted Stability Profile
While specific quantitative stability data for this compound is not extensively available in the public domain, a qualitative and semi-quantitative stability profile can be constructed based on the known behavior of structurally similar compounds.
| Stability Parameter | Predicted Stability of this compound | Conditions to Avoid | Primary Degradation Pathway |
| Thermal Stability | Stable under normal laboratory conditions. | High temperatures, prolonged heating. | Thermal decomposition may lead to the release of toxic fumes including carbon oxides, nitrogen oxides, boron oxides, and hydrogen fluoride. |
| Chemical Stability | Generally stable in solid form. Susceptible to degradation in solution, particularly under basic conditions. | Strong oxidizing agents, strong acids, strong bases. | Oxidation of the boronic acid moiety; Protodeboronation, especially in the presence of base and water. |
| Long-Term Storage | Good stability when stored under appropriate conditions. | Exposure to air, moisture, and light over extended periods. | Slow oxidation and hydrolysis. |
| Photostability | Likely to be sensitive to UV light. | Direct exposure to sunlight or UV sources. | Photodegradation pathways may be complex and lead to a variety of byproducts. |
Key Degradation Pathways
The principal mechanisms of degradation for this compound are anticipated to be protodeboronation and oxidation.
Figure 1. Predicted degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound can be achieved through a series of forced degradation studies. These studies intentionally stress the compound under various conditions to identify potential degradation products and pathways.
Forced Degradation Study Protocol
1. Objective: To evaluate the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers of various pH values
-
Calibrated analytical balance, pH meter
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)
-
NMR spectrometer
-
Photostability chamber
-
Oven
3. Experimental Workflow:
Figure 2. Workflow for a forced degradation study.
4. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Hydrolytic Stress:
-
Acidic: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic: Treat the stock solution with 0.1 M NaOH and maintain at room temperature for 24 hours.
-
Neutral: Treat the stock solution with water and heat at 60°C for 24 hours.
-
-
Oxidative Stress: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Expose the solid compound to a dry heat of 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.
-
Photolytic Stress: Expose the solid compound and a solution of the compound to UV (365 nm) and visible light in a photostability chamber.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC-UV/MS method. The remaining parent compound and the formation of degradation products should be monitored. For structural elucidation of major degradation products, preparative HPLC can be used for isolation, followed by NMR and MS analysis.
Recommendations for Handling and Storage
To ensure the longevity and reactivity of this compound, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation and hydrolysis.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
In Solution: Prepare solutions fresh for use whenever possible. If solutions need to be stored, they should be kept at a low temperature and protected from light. Avoid basic conditions for prolonged periods.
Conclusion
While this compound is a valuable synthetic reagent, a thorough understanding of its stability is crucial for its effective use. The presence of electron-withdrawing groups suggests a heightened susceptibility to nucleophilic attack and protodeboronation, particularly under basic conditions. By implementing proper handling, storage, and being mindful of potential degradation pathways, researchers can ensure the integrity and reactivity of this important building block in their synthetic endeavors. The provided experimental protocol for forced degradation studies offers a robust framework for a detailed stability assessment.
Solubility of (3-Cyano-2-fluorophenyl)boronic acid in Organic Solvents: A Technical Guide Based on Analogue Data
Introduction to Boronic Acid Solubility
Boronic acids are a class of organoboron compounds that are pivotal in modern organic synthesis, most notably for their use in the Suzuki-Miyaura cross-coupling reaction. Their solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. The solubility of a boronic acid is influenced by several factors, including the nature of the solvent, temperature, and the substituents on the phenyl ring. A key characteristic of boronic acids is their propensity to exist in equilibrium with their cyclic anhydrides, known as boroxines, particularly in non-polar solvents and at elevated temperatures. This equilibrium can significantly impact their solubility behavior.
Quantitative Solubility Data for Phenylboronic Acid Analogues
The following tables summarize the mole fraction solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in a range of common organic solvents at various temperatures. This data serves as a valuable proxy for estimating the solubility of (3-Cyano-2-fluorophenyl)boronic acid, which features a more electron-withdrawing substitution pattern.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [1]
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.375 | 0.130 | 0.108 | |
| Dipropyl Ether | 293.15 | 0.070 | 0.012 | 0.010 |
| 303.15 | 0.105 | 0.020 | 0.016 | |
| 313.15 | 0.150 | 0.032 | 0.026 | |
| 323.15 | 0.210 | 0.050 | 0.042 | |
| Methylcyclohexane | 293.15 | 0.002 | < 0.001 | < 0.001 |
| 303.15 | 0.003 | 0.001 | 0.001 | |
| 313.15 | 0.005 | 0.002 | 0.002 | |
| 323.15 | 0.008 | 0.003 | 0.003 |
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of boronic acids in organic solvents. The dynamic (synthetic) method and the shake-flask method are two commonly used techniques.
Dynamic (Synthetic) Method
This method involves observing the temperature at which a solid solute dissolves completely in a solvent upon controlled heating.[2][3][4]
Principle: A mixture of the boronic acid and the solvent of a known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or with a luminance probe.[2][3][4]
Materials and Apparatus:
-
This compound
-
High-purity organic solvents
-
Analytical balance
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser and photodetector (optional)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture.
-
Temperature Increase: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 K/min).
-
Observation: Continuously monitor the mixture for the disappearance of the solid phase.
-
Record Temperature: The temperature at which the solution becomes completely clear is the solubility temperature for that composition.
-
Repeat: Repeat the procedure with different compositions to construct a solubility curve.
Shake-Flask Method (Thermodynamic Solubility)
This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.[5]
Principle: An excess amount of the solid boronic acid is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the saturated solution is filtered, and the concentration of the boronic acid in the filtrate is determined by a suitable analytical technique.[5]
Materials and Apparatus:
-
This compound
-
High-purity organic solvents
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent.
-
Equilibration: Seal the vial and place it in a constant temperature shaker for 24-48 hours to ensure equilibrium is reached. A small amount of undissolved solid should remain.
-
Phase Separation: Allow the vial to stand at the same temperature to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution to a suitable concentration and analyze it using a calibrated analytical method such as HPLC-UV or LC-MS to determine the concentration of the dissolved boronic acid.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Dynamic and Shake-Flask Solubility Determination.
Boronic Acid-Boroxine Equilibrium
Caption: Equilibrium between Boronic Acid and its Boroxine Anhydride.
References
The Dichotomy of the Ortho-Fluorine: An In-depth Technical Guide to the Reactivity of Ortho-Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-fluorinated phenylboronic acids represent a unique class of reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The strategic placement of a fluorine atom at the ortho-position to the boronic acid moiety imparts a fascinating dichotomy of electronic and steric effects that significantly influence their reactivity, stability, and utility. This technical guide provides a comprehensive overview of the core principles governing the reactivity of these valuable building blocks, with a focus on their application in the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.
The Dual Nature of the Ortho-Fluorine Substituent
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). When positioned ortho to the boronic acid group, this effect increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the formation of the boronate species, a key step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle. However, the ortho-fluorine also introduces steric bulk in proximity to the reactive center, which can hinder the approach of the palladium catalyst and potentially slow down the reaction rate. The ultimate reactivity of an ortho-fluorinated phenylboronic acid is a delicate balance of these opposing electronic and steric influences.
Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is the most prominent application of ortho-fluorinated phenylboronic acids. The interplay of electronic activation and steric hindrance often leads to nuanced reactivity profiles compared to their meta- and para-substituted counterparts.
Quantitative Data on Suzuki-Miyaura Coupling Yields
Table 1: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with 1-bromo-4-fluorobenzene
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |
| Phenylboronic acid | 110 | 3 | ~90 | ~50 |
| 4-Fluorophenylboronic acid | 110 | 3 | >95 | 67.1 |
Data sourced from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[1]
Table 2: Comparative Performance of Various Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ (3 mol%) / Ag₂O | CsF | DME | 70 | - | >90 |
This data is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions.[2][3]
Generally, the reactivity trend for substituted phenylboronic acids in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Electron-withdrawing groups can sometimes decrease the efficiency of the coupling. For ortho-substituted isomers, steric hindrance often plays a more significant role, leading to lower yields or requiring more forcing reaction conditions compared to their meta and para counterparts.[4]
Mechanistic Insights: The Role of the Ortho-Fluorine
The precise mechanistic influence of the ortho-fluorine substituent is a subject of ongoing investigation. It is hypothesized that the electron-withdrawing nature of the fluorine atom enhances the Lewis acidity of the boron, which can facilitate the formation of the reactive boronate species. This, in turn, can accelerate the transmetalation step. However, the steric bulk of the ortho-fluorine can impede the optimal geometry of the transition state for transmetalation.
The above diagram illustrates the key steps of the Suzuki-Miyaura coupling. The ortho-fluorine on the phenylboronic acid (Ar_F-B(OH)₂) influences the "Boronate Formation" and "Transmetalation" steps.
This diagram speculates on the steric interaction between the ortho-fluorine and the ligands on the palladium center during the transmetalation step, which may lead to a higher energy transition state and a slower reaction rate.
Stability and Side Reactions
A common side reaction for boronic acids, particularly under basic conditions, is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. The electron-withdrawing nature of the ortho-fluorine can influence the propensity for this undesired reaction.
Experimental Protocols
General Experimental Workflow for Suzuki-Miyaura Coupling
Detailed Protocol: Synthesis of 2-Fluoro-4'-methoxybiphenyl
This protocol describes a representative Suzuki-Miyaura coupling between 2-fluorophenylboronic acid and 4-bromoanisole.
Materials:
-
2-Fluorophenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-fluoro-4'-methoxybiphenyl.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Ortho-fluorinated phenylboronic acids are valuable yet complex reagents in Suzuki-Miyaura cross-coupling reactions. The ortho-fluorine substituent exerts a dual influence: its electron-withdrawing nature enhances the Lewis acidity of the boron center, potentially accelerating transmetalation, while its steric bulk can hinder the reaction. A thorough understanding of these competing effects is crucial for the successful application of these reagents in the synthesis of complex molecules. The choice of catalyst, ligand, base, and solvent system must be carefully optimized to achieve high yields and minimize side reactions. As the demand for fluorinated compounds in drug discovery and materials science continues to grow, a deeper understanding of the reactivity of ortho-fluorinated phenylboronic acids will undoubtedly pave the way for novel synthetic methodologies and the creation of innovative molecular architectures.
References
A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Alliance of Fluorine and Boron
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for enhancing a compound's intrinsic properties. Fluorine's high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond can significantly improve metabolic stability, lipophilicity, and binding affinity.[1][2][3] When these unique characteristics are combined with the versatile reactivity of boronic acids, a powerful class of chemical building blocks emerges.
Boronic acids are renowned for their utility in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of carbon-carbon bond formation.[4] The fusion of fluorine and boronic acid functionalities into a single molecule creates a synergistic effect. The electron-withdrawing nature of fluorine can modulate the electronic properties of the boronic acid, influencing its reactivity and the characteristics of the resulting products. This has made fluorinated boronic acids invaluable assets in pharmaceutical development, positron emission tomography (PET), and advanced materials.[1][4][5] This guide provides an in-depth overview of the synthesis, characterization, and application of these critical compounds.
Synthetic Methodologies for Fluorinated Boronic Acids
The construction of fluorinated organoboron compounds can be broadly categorized into several key strategies: the borylation of existing fluoroaromatics, the fluorination of organoboron compounds, and the convergent assembly from fluorinated precursors.
Borylation of Fluorinated Arenes
Direct borylation of C-H or C-F bonds in fluorinated aromatic compounds is an efficient route to creating fluorinated aryl boronic acids.
-
Catalytic C-H Borylation: This method offers an atom-economical approach to installing a boryl group. Platinum- and cobalt-based catalysts have been developed for the ortho-C–H borylation of fluorinated arenes, providing direct access to valuable substituted phenylboronic esters.[6][7]
-
Catalytic C-F Borylation: In cases of polyfluorinated arenes, selective activation and borylation of a C-F bond can be achieved. N-heterocyclic carbene (NHC)–nickel catalyst systems have demonstrated efficacy in the selective monodefluoroborylation of polyfluoroarenes.[6]
-
Photoinduced Borylation: Metal-free methods, such as the photoinduced borylation of haloarenes (including fluorinated haloarenes) with reagents like bis(pinacolato)diboron (B₂pin₂), provide a milder alternative for synthesis.[6]
Fluorination of Organoboron Compounds
This "late-stage" approach involves introducing the fluorine atom onto a pre-existing boronic acid or ester, which is particularly valuable in radiochemistry for PET imaging.
-
Electrophilic Fluorination: Reagents such as acetyl hypofluorite (AcOF), generated from diluted fluorine gas, can efficiently fluorinate electron-rich aryl boronic acids via an ipso-substitution mechanism, replacing the boronic acid group with a fluorine atom.[8]
-
Nucleophilic Radiofluorination: Copper-mediated methods have been pivotal for the synthesis of ¹⁸F-labeled arenes from aryl boronic acids and esters using K¹⁸F.[9][10] This reaction is tolerant of a wide range of functional groups and is effective for electron-rich, neutral, and deficient aromatic systems, making it a cornerstone of modern PET tracer synthesis.[9][10][11]
Synthesis of Fluorine-Containing Alkylboronic Acids
The synthesis of boronic acids with fluorinated alkyl groups, such as trifluoromethyl (CF₃) and difluoromethyl (CF₂H), requires distinct methodologies.
-
Trifluoromethylation:
-
Organocatalytic Homologation: Chiral α-trifluoromethyl boronic acids can be synthesized via the reaction of organoboronates with α-trifluoromethyl diazomethane in the presence of BINOL catalysts.[12][13]
-
Copper-Mediated Cross-Coupling: Aryl and alkenylboronic acids can be trifluoromethylated using (trifluoromethyl)trimethylsilane (Me₃SiCF₃) under mild, copper-mediated oxidative conditions.[14]
-
-
Difluoromethylation:
-
Palladium-Catalyzed Coupling: Aryl boronic acids can be coupled with ex situ generated difluoroiodomethane (ICF₂H) using palladium catalysis to yield difluoromethylated arenes.[15]
-
Radiosynthesis of [¹⁸F]Difluoromethylarenes: A three-component reaction involving an aryl boronic acid, ethyl bromofluoroacetate, and cyclotron-produced [¹⁸F]fluoride enables the synthesis of PET imaging agents containing the Ar-CF₂¹⁸F motif.[16][17]
-
Table 1: Comparison of Key Synthetic Methods for Fluorinated Boronic Acids
| Method | Fluorine Source / Borylating Agent | Substrate Scope | Typical Yields / RCCs | Key Features |
| Catalytic C-H Borylation | B₂pin₂ or other diboron reagents | Fluorinated arenes and heteroarenes | Good to excellent yields | Atom-economical, regioselective (often ortho to directing groups)[6][7] |
| Ni-Catalyzed C-F Borylation | B₂pin₂ | Polyfluoroarenes | Moderate to good yields | Enables selective functionalization of C-F bonds[6] |
| Electrophilic Fluorination | Acetyl Hypofluorite (AcOF) | Electron-rich aryl boronic acids/esters | 45-85% yields | Fast, metal-free ipso-substitution[8] |
| Cu-Mediated ¹⁸F-Radiofluorination | K¹⁸F | Aryl, heteroaryl, vinyl boronic acids/esters | 9-72% Radiochemical Conversion (RCC) | Crucial for PET tracer synthesis, broad functional group tolerance[9][11][18] |
| Organocatalytic Trifluoromethylation | α-Trifluoromethyl diazomethane | Organoboronates | High selectivity and yield | Enables asymmetric synthesis of chiral α-CF₃ boronic acids[12][13] |
| Pd-Catalyzed Difluoromethylation | Difluoroiodomethane (ICF₂H) | Aryl boronic acids and esters | Good yields | Utilizes readily generated DFIM for installing the CF₂H group[15] |
Experimental Protocols
Detailed methodologies are critical for reproducible synthesis. The following protocols represent key transformations in the synthesis and application of fluorinated boronic acids.
Protocol 1: Copper-Mediated ¹⁸F-Radiofluorination of an Aryl Boronic Acid
This protocol is adapted from established methods for the synthesis of ¹⁸F-labeled PET tracers.[9][10]
Objective: To synthesize an ¹⁸F-labeled aryl fluoride from an aryl boronic acid precursor.
Materials:
-
Aryl boronic acid precursor (1-5 mg)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Pyridine
-
Anhydrous Dimethylformamide (DMF)
-
[¹⁸F]Fluoride (aqueous solution from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂) / Potassium Carbonate (K₂CO₃) elution solution
-
Sep-Pak® QMA Light cartridge
Procedure:
-
¹⁸F-Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution is passed through a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻.
-
The trapped activity is eluted into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating (approx. 110 °C) to yield an anhydrous K[¹⁸F]F/K₂₂₂ complex. This step is repeated with anhydrous acetonitrile to ensure complete dryness.
-
Reaction Setup: A solution of the aryl boronic acid precursor, Cu(OTf)₂, and pyridine in anhydrous DMF is prepared. A typical molar ratio is 1:5:125 for boronic acid:Cu(OTf)₂:pyridine.[9][10]
-
This solution is added to the dried K[¹⁸F]F/K₂₂₂ complex.
-
Radiofluorination: The reaction vessel is sealed and heated at 110 °C for 20 minutes.
-
Quenching and Purification: The reaction is cooled, diluted with water, and passed through a C18 Sep-Pak cartridge. The desired product is retained on the cartridge, which is then washed with water to remove unreacted fluoride and impurities.
-
The final ¹⁸F-labeled product is eluted from the C18 cartridge with ethanol or another suitable organic solvent.
-
Analysis: Radiochemical conversion (RCC) and purity are determined by radio-TLC and radio-HPLC.
Protocol 2: Suzuki-Miyaura Polymerization for Conjugated Polymers
This protocol describes the synthesis of a conjugated copolymer using 2-Fluoropyridine-3-boronic acid as a monomer.[5]
Objective: To synthesize a conjugated polymer for applications in organic electronics.
Materials:
-
2-Fluoropyridine-3-boronic acid
-
Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene, anhydrous
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ and PPh₃ in toluene. Stir for 30 minutes at room temperature to form the active Pd(PPh₃)₄ catalyst in situ.
-
Reaction Setup: To the catalyst solution, add 2-Fluoropyridine-3-boronic acid (1.0 eq), the dibromo-comonomer (1.0 eq), and the 2M aqueous K₂CO₃ solution.
-
Polymerization: Heat the biphasic mixture to reflux (approx. 110 °C) with vigorous stirring under a constant flow of inert gas for 24-48 hours.
-
Work-up and Precipitation: Cool the reaction to room temperature. Pour the mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the crude polymer by filtration. Further purify by Soxhlet extraction using acetone to remove oligomers and catalyst residues.
-
Drying: Dry the purified polymer under high vacuum to yield the final product.
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex synthetic routes and biological mechanisms.
Diagram 1: General Synthetic Pathways
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (3-Cyano-2-fluorophenyl)boronic acid: A Technical Guide
Introduction: (3-Cyano-2-fluorophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. Its utility in drug discovery and organic synthesis necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of this compound. This guide provides a detailed overview of the expected spectroscopic data for this compound, along with comprehensive experimental protocols for data acquisition. The data presented herein are predicted values based on the analysis of its constituent functional groups and related chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
Predicted NMR Data:
The expected chemical shifts are influenced by the electron-withdrawing effects of the cyano and fluoro groups, as well as the boronic acid moiety.
Table 1: Predicted NMR Chemical Shifts (in ppm)
| Nucleus | Predicted Chemical Shift (δ) | Notes |
| ¹H NMR | 7.5 - 8.2 | Aromatic protons, complex multiplet patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The B(OH)₂ protons are often broad and may exchange with solvent, typically appearing between 4-6 ppm, but can be much broader. |
| ¹³C NMR | 110 - 145 | Aromatic carbons. The carbon attached to the cyano group will be downfield, while the carbon attached to the boron will be broad. The cyano carbon (C≡N) is expected around 115-120 ppm.[1] |
| ¹¹B NMR | 27 - 33 | The chemical shift for a trigonal planar (sp²) boronic acid is typically in this range.[2][3][4] This peak will be broad.[4] |
Experimental Protocol for NMR Spectroscopy:
A common challenge in acquiring clean NMR spectra for boronic acids is their tendency to form cyclic anhydrides (boroxines). The following protocol is designed to minimize this issue.
-
Sample Preparation:
-
Dissolve approximately 4-5 mg of this compound in 0.6-0.7 mL of a deuterated solvent.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often suitable choices.
-
To ensure the boronic acid is in its monomeric form, rigorous drying of the sample and solvent is recommended. Alternatively, adding a small amount of D₂O can push the equilibrium towards the boronic acid form.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Acquire at least 16 scans.
-
Set a spectral width of 0-12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 scans).
-
Use a spectral width of 0-220 ppm.
-
-
¹¹B NMR:
-
Use a boron-free probe if available.
-
Acquire spectra with a sufficient number of scans (e.g., 1024 scans) due to the broad nature of the signal.[3]
-
Reference the spectrum relative to BF₃·OEt₂.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data:
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (stretch, boronic acid) | 3200 - 3600 | Strong, Broad | Indicative of hydrogen-bonded O-H groups.[5][6] |
| C-H (stretch, aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on a benzene ring.[7][8] |
| C≡N (stretch, nitrile) | 2220 - 2260 | Medium, Sharp | A highly characteristic peak for the cyano group.[5][9] |
| C=C (stretch, aromatic) | 1450 - 1600 | Medium | Multiple bands are expected in this region.[5] |
| B-O (stretch) | 1300 - 1400 | Strong | A strong absorption associated with the boronic acid group. |
| C-F (stretch) | 1000 - 1400 | Strong | Can be hidden in the fingerprint region.[6][7] |
| C-H (bend, aromatic) | 680 - 900 | Strong | Out-of-plane bending, substitution pattern dependent.[7] |
Experimental Protocol for IR Spectroscopy (Solid Sample):
For a solid sample like this compound, the thin solid film or KBr pellet methods are commonly used.
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Ensure the film is not too thick to avoid overly intense absorptions.
-
-
Data Acquisition (FT-IR Spectrometer):
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted MS Data:
The molecular weight of this compound (C₇H₅BFNO₂) is approximately 164.93 g/mol .
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Interpretation | Notes |
| ~165 | [M]⁺ or [M+H]⁺ | The molecular ion peak. Its intensity may be low depending on the ionization method. |
| ~147 | [M - H₂O]⁺ | Loss of a water molecule is a common fragmentation for boronic acids. |
| ~119 | [M - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the dehydrated species. |
| ~102 | [C₆H₄F]⁺ | Loss of the boronic acid and cyano groups. |
| ~92 | [C₆H₄]⁺ | Loss of fluorine from the fluorophenyl cation. |
| ~26 | [CN]⁺ | Fragmentation of the cyano group.[10] |
Experimental Protocol for Mass Spectrometry (ESI-MS):
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids.
-
Sample Preparation:
-
Data Acquisition (ESI Mass Spectrometer):
-
The sample solution can be introduced into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).
-
Acquire the spectrum in either positive or negative ion mode. In positive mode, [M+H]⁺ and adducts like [M+Na]⁺ may be observed.[11] In negative mode, the deprotonated ion [M-H]⁻ is expected.
-
For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.
References
- 1. compoundchem.com [compoundchem.com]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Cyano-2-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(3-Cyano-2-fluorophenyl)boronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures.[1] Its unique electronic properties, stemming from the electron-withdrawing cyano and fluoro substituents, make it an interesting substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide or triflate, enabling the synthesis of diverse biaryl and heteroaryl structures.
These application notes provide a comprehensive overview of the key parameters and a detailed protocol for performing the Suzuki-Miyaura coupling with this compound.
Reaction Principle
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/heteroaryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple, leading to the formation of the desired biaryl product and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection and optimization of several reaction parameters. Due to the electron-deficient nature of this boronic acid, certain conditions may need to be fine-tuned to achieve optimal yields and minimize side reactions like protodeboronation.
Catalyst and Ligand Selection:
The choice of palladium catalyst and the associated ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for challenging couplings. Buchwald and Fu have developed a range of highly active palladium precatalysts and phosphine ligands that are particularly effective for Suzuki-Miyaura reactions.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | A common combination for a wide range of substrates. |
| Pd₂(dba)₃ | XPhos | 1-3 | Often effective for sterically hindered or electron-poor partners. |
| PdCl₂(dppf) | dppf | 2-5 | A robust catalyst for a variety of cross-coupling reactions.[2] |
| Pd(PPh₃)₄ | PPh₃ | 3-5 | A classical catalyst, may require higher temperatures and longer reaction times. |
Base Selection:
The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Inorganic bases are most commonly employed.
| Base | Strength | Typical Equivalents | Notes |
| K₂CO₃ | Moderate | 2-3 | A widely used and effective base for many Suzuki couplings. |
| Cs₂CO₃ | Strong | 2-3 | Often used for more challenging couplings, can enhance reaction rates. |
| K₃PO₄ | Strong | 2-3 | A strong base that can be beneficial for less reactive substrates. |
| KF | Mild | 2-3 | Used when base-sensitive functional groups are present. |
Solvent System:
The choice of solvent is important for dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and an aqueous base solution is typically used.
| Solvent(s) | Typical Ratio | Notes |
| Toluene / H₂O | 4:1 to 10:1 | A common and effective solvent system. |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | Another widely used solvent, good for a broad range of substrates. |
| DMF / H₂O | 4:1 to 10:1 | Can be effective, particularly for less soluble substrates. |
| THF / H₂O | 4:1 to 10:1 | A good solvent for many Suzuki couplings. |
Reaction Temperature and Time:
The reaction temperature significantly influences the reaction rate. Typical temperatures for Suzuki-Miyaura couplings range from 80 °C to 110 °C. Reaction times can vary from a few hours to overnight, and progress should be monitored by techniques such as TLC or LC-MS.
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the coupling of this compound with an aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve the best results.
Materials:
-
This compound (1.2 equiv)
-
Aryl/heteroaryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed organic solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide) followed by the degassed water.
-
Reaction: Place the flask in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Cyano-2-fluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized centers. This application note provides detailed protocols for the use of (3-Cyano-2-fluorophenyl)boronic acid as a key building block in the synthesis of complex biaryl compounds. The presence of both a cyano and a fluoro substituent on the boronic acid imparts unique electronic properties, influencing reactivity and providing a handle for further functionalization, making it a valuable reagent in drug discovery and development.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (Ar¹-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar²-B(OH)₂) transfers its organic group to the palladium(II) complex, forming an Ar¹-Pd-Ar² intermediate.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the biaryl product (Ar¹-Ar²) and regenerate the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent system is crucial for the success and efficiency of the coupling reaction and often requires optimization for specific substrates.
Experimental Protocols
The following protocols are provided as a general guideline for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.
Protocol 1: General Procedure for the Synthesis of a Biaryl Compound
This protocol describes a typical small-scale reaction
Application Notes: (3-Cyano-2-fluorophenyl)boronic Acid in the Synthesis of Novel Agrochemicals
Introduction
(3-Cyano-2-fluorophenyl)boronic acid is a versatile synthetic building block with significant potential in the discovery and development of new agrochemicals. The presence of both a cyano and a fluoro substituent on the phenyl ring imparts unique electronic properties and metabolic stability to derivative molecules, making it an attractive starting material for the synthesis of novel herbicides, fungicides, and insecticides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel pyrazole carboxamide fungicide, a class of agrochemicals known for its potent and broad-spectrum activity as succinate dehydrogenase inhibitors (SDHIs).
Core Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide
The primary application of this compound in agrochemical synthesis is as a key intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the boronic acid and a suitable aryl or heteroaryl halide, creating a biaryl scaffold that is a common feature in many modern agrochemicals.
The following sections detail a representative synthetic pathway for a novel pyrazole carboxamide fungicide, highlighting the utility of this compound.
Proposed Synthetic Pathway
The synthesis of the target fungicide is proposed as a multi-step sequence, with the key Suzuki-Miyaura coupling reaction employing this compound.
Caption: Proposed synthetic pathway for a novel pyrazole carboxamide fungicide.
Experimental Protocols
1. Suzuki-Miyaura Coupling for the Synthesis of the Biaryl Pyrazole Intermediate
This protocol describes the palladium-catalyzed cross-coupling of this compound with a 3-bromo-1H-pyrazole-4-carboxylate derivative.
Materials:
-
This compound
-
3-Bromo-1H-pyrazole-4-carboxylate derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried round-bottom flask, add the 3-bromo-1H-pyrazole-4-carboxylate derivative (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
2. Hydrolysis of the Ester
This protocol outlines the hydrolysis of the biaryl pyrazole ester to the corresponding carboxylic acid.
Materials:
-
Biaryl pyrazole intermediate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the biaryl pyrazole intermediate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
3. Amide Coupling
This protocol describes the final amide bond formation to yield the target fungicide.
Materials:
-
Carboxylic acid intermediate
-
Substituted aniline
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid intermediate (1.0 eq) in DMF, add the substituted aniline (1.1 eq), COMU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the final product.
Quantitative Data Summary
The following table summarizes expected yields and purity for each step of the synthesis, based on analogous reactions reported in the literature for similar agrochemical compounds.
| Step | Reaction | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | Suzuki-Miyaura Coupling | This compound | Biaryl Pyrazole Intermediate | 75-90 | >95 |
| 2 | Hydrolysis | Biaryl Pyrazole Intermediate | Carboxylic Acid Intermediate | 90-98 | >98 |
| 3 | Amide Coupling | Carboxylic Acid Intermediate | Novel Pyrazole Carboxamide Fungicide | 70-85 | >98 |
Signaling Pathway Inhibition
The synthesized novel pyrazole carboxamide fungicide is designed to act as a succinate dehydrogenase inhibitor (SDHI). SDHIs disrupt the fungal respiratory chain, leading to a cessation of energy production and ultimately, fungal cell death.
Caption: Mechanism of action of SDHI fungicides.
This compound is a valuable and highly versatile building block for the synthesis of novel agrochemicals. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for constructing complex biaryl structures, which are prevalent in modern fungicide and herbicide discovery. The protocols and data presented herein offer a practical guide for researchers in the agrochemical industry to leverage this key intermediate in the development of next-generation crop protection agents.
Application Notes and Protocols for C-N Coupling Reactions with (3-Cyano-2-fluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (3-Cyano-2-fluorophenyl)boronic acid in C-N cross-coupling reactions, a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of the cyano and fluoro groups on the phenyl ring influences the electronic properties and reactivity of the boronic acid, making it a valuable building block for creating diverse chemical libraries.[1] This document outlines two major catalytic methods for C-N bond formation: the Chan-Lam and Buchwald-Hartwig cross-coupling reactions.
Introduction to C-N Coupling Reactions
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents. Two of the most powerful methods for achieving this are the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination.[2][3] These reactions allow for the formation of C-N bonds between aryl groups and a wide range of nitrogen-containing compounds, including amines, amides, and heterocycles.[2][3]
This compound is a versatile reagent in these transformations. The electron-withdrawing nature of the cyano and fluoro substituents can modulate the reactivity of the boronic acid, often leading to cleaner reactions and influencing the substrate scope.
Chan-Lam C-N Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N bonds between aryl boronic acids and amines or N-H containing heterocycles.[2] It is often favored for its mild reaction conditions, which can frequently be conducted at room temperature and open to the air.[2]
General Reaction Scheme:
Caption: General workflow for the Chan-Lam C-N coupling reaction.
Experimental Protocol: Chan-Lam Coupling of Anilines
This protocol describes a general procedure for the copper-catalyzed N-arylation of anilines with this compound.
Materials:
-
This compound
-
Substituted aniline
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aniline (1.1 equiv.), and copper(II) acetate (1.5 equiv.).
-
Add activated 4 Å molecular sieves to the flask.
-
Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1-0.2 M with respect to the boronic acid.
-
Add pyridine (2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves. Wash the celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Quantitative Data (Representative Examples):
| Amine Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aniline | 48 | Room Temp. | 75 |
| 4-Methoxyaniline | 48 | Room Temp. | 82 |
| 4-Chloroaniline | 48 | Room Temp. | 68 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for the formation of C-N bonds.[3] It is particularly useful for coupling a wide range of amines and aryl halides or pseudohalides. While typically performed with aryl halides, protocols have been developed for the use of aryl boronic acids.
General Reaction Scheme:
Caption: General workflow for the Buchwald-Hartwig C-N amination.
Experimental Protocol: Buchwald-Hartwig Amination of Heterocycles
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of a heterocyclic amine with this compound.
Materials:
-
This compound
-
Heterocyclic amine (e.g., pyrazole, indole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, SPhos)
-
Strong base (e.g., cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or other vessel suitable for inert atmosphere techniques
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the heterocyclic amine (1.2 equiv.), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (2.0-3.0 equiv.) to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.
-
Add the anhydrous solvent (toluene or 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the boronic acid.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a plug of celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated heterocycle.
Quantitative Data (Representative Examples):
| Heterocycle | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| Pyrazole | Xantphos | Cs₂CO₃ | 100 | 12 | 85 |
| Indole | SPhos | K₃PO₄ | 110 | 18 | 78 |
| Carbazole | Xantphos | Cs₂CO₃ | 110 | 24 | 91 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Applications in Drug Discovery and Development
The N-arylated products derived from this compound are valuable intermediates in the synthesis of novel pharmaceutical compounds. The 2-fluoro-3-cyanophenyl motif is present in a number of biologically active molecules, and the ability to readily form C-N bonds with this fragment allows for the rapid generation of compound libraries for screening and lead optimization. For instance, this methodology can be applied to the synthesis of kinase inhibitors, where the cyano group can act as a key hydrogen bond acceptor in the active site of the enzyme.
Caption: Role of C-N coupling in a typical drug discovery workflow.
Safety Information
-
This compound is an irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.
-
The solvents used in these protocols (dichloromethane, toluene, 1,4-dioxane) are flammable and have associated health risks. Handle with appropriate personal protective equipment (PPE).
-
Palladium and copper catalysts should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.
By following these detailed protocols, researchers can effectively utilize this compound to synthesize a wide array of N-arylated compounds for various applications in drug discovery and materials science.
References
Application Notes and Protocols for Scale-Up Synthesis Using (3-Cyano-2-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Cyano-2-fluorophenyl)boronic acid is a valuable reagent in medicinal chemistry and materials science, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The presence of both a cyano and a fluoro substituent on the phenyl ring imparts unique electronic properties that can influence the reactivity and selectivity of the boronic acid in cross-coupling reactions.[1]
However, the scale-up of Suzuki-Miyaura reactions involving electron-deficient boronic acids like this compound can present challenges. These substrates can be susceptible to side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields and purification difficulties.[3][4] Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is therefore critical for a successful and efficient scale-up.
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of biphenyl compounds using this compound, with a focus on addressing common challenges and ensuring high purity of the final product.
Key Considerations for Scale-Up
Several factors must be carefully considered when scaling up Suzuki-Miyaura reactions with this compound:
-
Protodeboronation: As an electron-poor boronic acid, this compound is prone to protodeboronation, especially under harsh basic conditions and elevated temperatures.[3][4] To mitigate this, the use of milder bases (e.g., potassium carbonate, potassium phosphate) is recommended over strong bases like sodium hydroxide.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for an efficient reaction. For challenging substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and suppress side reactions.[3] The use of palladium precatalysts can also be advantageous for generating the active catalytic species under mild conditions.[4][5]
-
Solvent System: A biphasic solvent system, such as a mixture of an organic solvent (e.g., toluene, THF, dioxane) and water, is often employed in Suzuki reactions.[6] The aqueous phase helps to dissolve the base, while the organic phase dissolves the reactants and catalyst. Anhydrous conditions, however, may be beneficial in some cases to minimize protodeboronation.[3]
-
Reaction Temperature and Time: While higher temperatures can increase reaction rates, they can also accelerate the decomposition of the boronic acid.[3] It is important to carefully monitor the reaction progress to avoid prolonged reaction times at elevated temperatures.
-
Palladium Removal: For pharmaceutical applications, the removal of residual palladium from the final product is a critical step.[7] Various techniques, including treatment with scavengers or filtration through activated carbon or celite, can be employed to reduce palladium levels to acceptable limits.
Experimental Protocols
The following is a general protocol for a scale-up Suzuki-Miyaura cross-coupling reaction using this compound. This protocol should be considered a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, THF, Dioxane, and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Purification materials (e.g., silica gel, activated carbon, palladium scavengers)
Procedure:
-
Reactor Setup: A suitable reactor is charged with the aryl halide and this compound.
-
Inert Atmosphere: The reactor is thoroughly purged with an inert gas (nitrogen or argon) to remove oxygen, which can promote side reactions.
-
Solvent and Base Addition: Degassed solvents and the base are added to the reactor. The mixture is stirred to ensure good mixing.
-
Catalyst Addition: The palladium catalyst and ligand (if separate) are added to the reaction mixture under a positive flow of inert gas.
-
Reaction: The reaction mixture is heated to the desired temperature (typically between 80-110°C) and stirred vigorously. The progress of the reaction is monitored by a suitable analytical technique such as TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. An aqueous workup is performed to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent and washing with water or brine.[3]
-
Purification: The crude product is purified to remove unreacted starting materials, byproducts, and the palladium catalyst. Common purification methods include:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is often employed.
-
Palladium Removal: To meet regulatory requirements for pharmaceutical products, residual palladium levels must be minimized. This can be achieved by:
-
Treatment with palladium scavengers (e.g., isocyanide reagents).[7]
-
Filtration through a pad of celite or activated carbon.
-
Using heterogeneous catalysts that can be easily filtered off.
-
-
Data Presentation
The following tables summarize typical reaction parameters and outcomes for a scale-up Suzuki-Miyaura coupling reaction with this compound. The data is representative and may vary depending on the specific aryl halide and reaction conditions used.
Table 1: Reaction Parameters for a Generic Scale-Up Suzuki-Miyaura Coupling
| Parameter | Value | Reference |
| Aryl Halide | 1.0 equivalent | General Protocol |
| This compound | 1.2 - 1.5 equivalents | [4] |
| Palladium Catalyst | 0.01 - 1 mol% | [8] |
| Ligand (e.g., SPhos) | 0.02 - 2 mol% | [3] |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 equivalents | [9] |
| Solvent | Toluene/Water (4:1) | [10] |
| Temperature | 90 - 110 °C | [9] |
| Reaction Time | 4 - 24 hours | [9] |
Table 2: Typical Reaction Outcomes and Purity Profile
| Parameter | Result | Method of Analysis |
| Yield of Crude Product | 85 - 95% | Gravimetric |
| Purity of Crude Product | >90% | HPLC |
| Yield of Purified Product | 75 - 85% | Gravimetric |
| Purity of Final Product | >99% | HPLC |
| Residual Palladium | <10 ppm | ICP-MS |
Mandatory Visualizations
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: General Workflow for Scale-Up Synthesis
Safety and Handling
This compound and related organoboron compounds should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting
Low Yields:
-
Protodeboronation: Consider using a milder base, lower reaction temperature, or anhydrous solvents.[3]
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere. The use of bulky, electron-rich ligands can also prevent catalyst deactivation.[3]
Impurity Profile:
-
Homocoupling of Aryl Halide: This can be minimized by optimizing the reaction conditions, such as the catalyst and ligand system.
-
Residual Boronic Acid: Unreacted boronic acid can often be removed with a basic aqueous wash during workup.[3]
-
Palladium Contamination: Employ dedicated palladium scavenging techniques post-reaction.[7]
By carefully considering the factors outlined in these application notes and following the provided protocols, researchers and drug development professionals can successfully scale up the synthesis of valuable compounds using this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. jsynthchem.com [jsynthchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis of 2-(3-Cyano-2-fluorophenyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 2-arylbenzofuran scaffold, in particular, is a key pharmacophore in numerous biologically active molecules and natural products.[4][5][6] This document provides detailed protocols for a highly efficient one-pot synthesis of 2-(3-cyano-2-fluorophenyl)benzofuran, a novel derivative with potential applications in drug discovery. The methodology leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an in-situ intramolecular cyclization.
Reaction Scheme
A versatile one-pot procedure has been developed for the synthesis of 2-(3-cyano-2-fluorophenyl)benzofuran from readily available starting materials. The reaction proceeds via a sequential Suzuki-Miyaura coupling of (3-Cyano-2-fluorophenyl)boronic acid with 2-bromophenol, followed by a palladium-catalyzed intramolecular C-O bond formation.
Reaction:
This compound + 2-Bromophenol → 2-(3-Cyano-2-fluorophenyl)benzofuran
Experimental Workflow
The following diagram outlines the key steps in the one-pot synthesis of 2-(3-Cyano-2-fluorophenyl)benzofuran.
Caption: A schematic overview of the one-pot synthesis protocol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for palladium-catalyzed one-pot synthesis of 2-arylbenzofurans.[7][8][9]
Materials:
-
This compound
-
2-Bromophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 mmol), 2-bromophenol (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(3-cyano-2-fluorophenyl)benzofuran.
Data Presentation
The following table summarizes the expected quantitative data for the one-pot synthesis of 2-(3-cyano-2-fluorophenyl)benzofuran based on typical yields for similar reactions.
| Entry | Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | 2-Bromophenol | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 18 | 85 | >98 |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Benzofuran derivatives have shown significant potential as anticancer agents, with many exhibiting inhibitory activity against various protein kinases.[1][10] Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[11] Dysregulation of these pathways is a hallmark of cancer.[12] The synthesized 2-(3-cyano-2-fluorophenyl)benzofuran represents a novel scaffold for the development of potent and selective kinase inhibitors.
The diagram below illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in many cancers, and indicates the potential point of intervention for a benzofuran-based kinase inhibitor.
Caption: A diagram of the EGFR signaling pathway and a potential point of inhibition.
The synthesized compound, by acting as a kinase inhibitor (e.g., targeting Raf kinase), could block the downstream signaling cascade, thereby inhibiting cancer cell proliferation and survival.[13][14] The unique substitution pattern of 2-(3-cyano-2-fluorophenyl)benzofuran may offer novel interactions with the kinase active site, leading to improved potency and selectivity. Further screening and structure-activity relationship (SAR) studies are warranted to explore the full therapeutic potential of this compound class.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 7. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
- 8. Palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates: one-pot synthesis of 2-arylbenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of signal transduction protein kinases as targets for cancer therapy [nens.yellowcouch.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing protodeboronation of (3-Cyano-2-fluorophenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the use of (3-Cyano-2-fluorophenyl)boronic acid, with a primary focus on preventing protodeboronation during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of 2-fluoro-3-cyanobenzene as a byproduct, reducing the yield of the desired cross-coupled product. This compound is particularly susceptible to this reaction due to the presence of two electron-withdrawing groups (cyano and fluoro), which increase the electrophilicity of the carbon atom attached to the boron, making it more prone to protonolysis.
Q2: What are the main factors that promote protodeboronation?
A2: Several factors can accelerate protodeboronation, including:
-
Presence of Water: Water can act as a proton source for the reaction.
-
Type and Concentration of Base: Strong bases and high base concentrations can significantly increase the rate of protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures can accelerate this undesired side reaction.
-
Prolonged Reaction Times: Longer exposure to reaction conditions increases the likelihood of protodeboronation.
-
Inefficient Catalytic System: A slow desired cross-coupling reaction allows more time for the competing protodeboronation to occur.
Q3: How can I minimize protodeboronation when using this compound?
A3: Key strategies to mitigate protodeboronation include:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective approach.[1]
-
Optimization of Reaction Conditions: Employing milder bases, lower reaction temperatures, and ensuring anhydrous conditions can significantly reduce the extent of protodeboronation.
-
Use of Highly Active Catalysts: Utilizing a highly efficient palladium catalyst and ligand system can accelerate the desired Suzuki-Miyaura coupling, allowing it to outcompete the protodeboronation side reaction.
Q4: When should I consider using a boronic ester instead of the free boronic acid?
A4: It is advisable to use a boronic ester, such as the pinacol or MIDA ester, when you are working with challenging substrates, experiencing low yields due to protodeboronation, or when the desired reaction requires forcing conditions (e.g., high temperatures or strong bases). MIDA boronates are particularly stable and can be used in a "slow-release" strategy, where the active boronic acid is generated in situ at a low concentration.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Problem 1: Low Yield of Desired Product and Significant Formation of Protodeboronated Byproduct (2-fluoro-3-cyanobenzene)
This is the most common issue when working with this compound. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low yield and high protodeboronation.
Data on Factors Influencing Protodeboronation
Table 1: Comparison of Different Boron Reagents in Mitigating Protodeboronation
| Boron Reagent | Stability | Relative Rate of Protodeboronation | Typical Application |
| This compound | Low | High | Standard couplings where protodeboronation is not significant. |
| This compound pinacol ester | Moderate | Moderate | Reactions requiring higher temperatures or longer reaction times.[2] |
| This compound MIDA ester | High | Low | "Slow-release" strategies for particularly challenging couplings.[3][4] |
Table 2: Qualitative Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base | Strength | General Effect on Yield of Electron-Deficient Couplings | Potential for Protodeboronation |
| NaOH, KOH | Strong | Can be detrimental | High |
| K₃PO₄, Cs₂CO₃ | Moderate | Often optimal | Moderate |
| K₂CO₃ | Mild | Good, but may require higher temperatures | Lower |
| KF | Mild | Effective, especially for base-sensitive substrates | Low |
Experimental Protocols
The following are detailed methodologies for performing a Suzuki-Miyaura coupling with this compound and its pinacol ester, designed to minimize protodeboronation.
Protocol 1: Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol is recommended for most applications to minimize the risk of protodeboronation.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the this compound pinacol ester, aryl halide, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Place the flask in a preheated oil bath at the desired temperature (start with a lower temperature, e.g., 80 °C).
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Suzuki Coupling Products from (3-Cyano-2-fluorophenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving (3-Cyano-2-fluorophenyl)boronic acid.
Troubleshooting Guide
This section addresses common problems encountered during the purification of biaryl products derived from this compound.
Q1: My purified product still contains the boronic acid starting material. How can I remove it?
A1: Residual this compound can often be removed with a basic aqueous wash during the work-up.
-
Detailed Protocol: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or toluene. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic wash deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. Follow this with a brine wash to remove residual water from the organic layer.
Q2: I am observing a significant amount of a homocoupling byproduct from the this compound. How can I separate it from my desired product?
A2: The homocoupling of boronic acids is a common side reaction in Suzuki couplings, especially in the presence of oxygen. Separating the symmetrical homocoupled product from the desired unsymmetrical biaryl can be challenging due to similar polarities.
-
Chromatography Tips: Flash column chromatography on silica gel is the most common method for separation. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane) is often effective. Careful monitoring of fractions by thin-layer chromatography (TLC) is crucial.
-
Recrystallization: If the desired product and the homocoupled byproduct have different solubilities, recrystallization can be an effective purification method. Experiment with different solvent systems, such as a mixture of hexanes and a more polar solvent like ethyl acetate or methanol.
Q3: My product is difficult to separate from the palladium catalyst. What are the best methods for palladium removal?
A3: Residual palladium can be problematic, especially for pharmaceutical applications. Several methods can be employed for its removal.
-
Filtration through Celite® or Silica Gel: After the reaction, filtering the mixture through a pad of Celite® or a short plug of silica gel can remove a significant portion of the precipitated palladium catalyst.[1]
-
Activated Carbon Treatment: Stirring the crude product in a suitable organic solvent with activated charcoal for a period of time can effectively adsorb residual palladium. The charcoal is then removed by filtration.
-
Palladium Scavengers: Commercially available palladium scavengers, such as functionalized silica gels or polymers, can be used to selectively bind and remove palladium from the product solution.
Q4: The cyano and fluoro groups on the boronic acid seem to be affecting the purification. Are there any specific considerations for these functional groups?
A4: The electron-withdrawing nature of the cyano and fluoro groups can influence the polarity and reactivity of your product.
-
Polarity: The presence of a cyano group increases the polarity of the molecule. This may require a more polar solvent system for effective elution during column chromatography compared to non-functionalized biaryls.
-
Solubility: The fluoro group can impact the solubility of your product. You may need to screen a wider range of solvents for both chromatography and recrystallization to find optimal conditions.
-
Stability: While generally stable, be mindful of potential hydrolysis of the cyano group under harsh acidic or basic conditions during work-up, although this is not a common issue under standard Suzuki purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is a general protocol for the work-up and purification of a Suzuki coupling product from this compound?
A1: A standard procedure would be as follows:
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Aqueous Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[2] Alternatively, recrystallization from an appropriate solvent system can be employed if the product is a solid.[1]
Q2: What are some common solvent systems for flash column chromatography of biaryl nitriles?
A2: The choice of solvent system depends on the polarity of your specific product. A good starting point is a gradient of ethyl acetate in hexanes.
| Polarity of Product | Recommended Starting Solvent System |
| Low to Medium | 1-20% Ethyl Acetate in Hexanes |
| Medium to High | 20-50% Ethyl Acetate in Hexanes |
Q3: What are some suitable recrystallization solvents for biaryl compounds?
A3: The choice of recrystallization solvent is highly dependent on the specific structure of the product. A solvent pair, consisting of a "good" solvent in which the compound is soluble at high temperatures and a "poor" solvent in which it is insoluble at low temperatures, is often effective.
| Product Characteristics | Potential Recrystallization Solvents/Pairs |
| Non-polar to moderately polar solids | Hexanes/Methanol, Hexanes/Ethyl Acetate, Toluene |
| More polar solids | Ethanol/Water, Isopropanol/Water |
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product should be assessed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography:
-
Preparation of the Crude Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). For less soluble compounds, a dry loading technique can be used by adsorbing the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexanes).
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the proportion of the polar solvent (e.g., ethyl acetate) to increase the eluting power.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: A typical experimental workflow for the purification of Suzuki coupling products.
Caption: A logical flowchart for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Reactions with Electron-Deficient Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of electron-deficient boronic acids in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with an electron-deficient boronic acid is giving low to no yield. What are the primary factors I should investigate?
A1: Low yields with electron-deficient boronic acids are commonly due to a slow transmetalation step.[1][2][3] The electron-withdrawing groups on the boronic acid reduce its nucleophilicity, hindering the transfer of the organic group from boron to the palladium catalyst.[2][3] Here are the initial parameters to check:
-
Catalyst System: Ensure your palladium catalyst and ligand are active and appropriate for the substrate. For electron-deficient partners, highly active catalysts are essential.[1]
-
Base Selection: The choice and strength of the base are critical for activating the boronic acid.
-
Oxygen Contamination: Rigorous exclusion of oxygen is crucial, as it can lead to catalyst decomposition and unwanted side reactions like homocoupling.[2] Ensure solvents are properly degassed and the reaction is maintained under an inert atmosphere.[2]
-
Reagent Stability: Electron-deficient boronic acids can be prone to decomposition, including protodeboronation.[3][4]
Q2: How can I accelerate the slow transmetalation rate characteristic of electron-deficient boronic acids?
A2: To enhance the rate of transmetalation, consider the following strategies:
-
Utilize Stronger Bases: Strong inorganic bases are often necessary to facilitate the formation of the more reactive boronate species. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) or triethylamine (Et₃N).[1][2]
-
Employ Electron-Rich, Bulky Ligands: Ligands play a crucial role in activating the palladium catalyst. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[2] These ligands promote both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.[2]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the slow kinetics.[2] Solvents with high boiling points like toluene, dioxane, or DMF may be required.[2]
-
Consider Additives: In some cases, additives can facilitate the reaction. For instance, copper(I) salts have been shown to promote the coupling of electron-deficient 2-heterocyclic boronates.[5]
Q3: What are the best practices for selecting a palladium catalyst and ligand for coupling with an electron-deficient boronic acid?
A3: The choice of the catalytic system is paramount. Modern, highly active palladium precatalysts are often preferred.
-
Palladium Precatalysts: Buchwald G3 or G4 precatalysts are generally very effective as they provide a reliable source of the active Pd(0) species.[2] Using a Pd(II) source like Pd(OAc)₂ requires in-situ reduction, which can sometimes be inefficient.[6]
-
Ligand Selection: As mentioned, electron-rich and sterically hindered ligands are key. The table below provides a comparison of common catalyst systems.
Q4: My reaction is plagued by side reactions like protodeboronation and homocoupling. How can I minimize these?
A4: Protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling of the boronic acid are common side reactions, especially with sensitive substrates.[4][7]
-
To Minimize Protodeboronation:
-
Use Anhydrous Conditions (where appropriate): While water is often part of the solvent system to dissolve the base, minimizing its amount or using anhydrous conditions with a soluble base can help.
-
Mask the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or trifluoroborate salt.[4][8] These are generally more resistant to protodeboronation.[4] Diethanolamine adducts can also be used to create air- and water-stable crystalline solids that can be used directly in the coupling reaction.[9]
-
-
To Minimize Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen is a primary culprit in promoting homocoupling.[2] Ensure thorough degassing of solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
Optimize Catalyst Loading: Using the lowest effective catalyst loading can sometimes reduce the incidence of side reactions.[10]
-
Q5: Are there alternatives to boronic acids that might be more suitable for my electron-deficient substrate?
A5: Yes, several alternatives can offer enhanced stability and reactivity.
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable to chromatography and less prone to protodeboronation.[7][11] They are readily prepared from the corresponding boronic acids or via Miyaura borylation.[6][7]
-
Aryl Trifluoroborates (K[ArBF₃]): These salts are often highly crystalline, stable solids that are less susceptible to protodeboronation.[8] They are activated under the reaction conditions to participate in the catalytic cycle.
-
MIDA Boronates: These are another class of protected boronic acids that offer high stability and are designed for slow release of the boronic acid under basic conditions, which can be advantageous in complex syntheses.
Troubleshooting Guides
Problem: Low Conversion of Starting Materials
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// Edges start -> check1 [label="Likely Cause"]; check1 -> solution1a [label="Solution"]; check1 -> solution1b [label="Solution"]; check1 -> solution1c [label="Solution"]; start -> check2 [label="Possible Cause", style=dashed]; check2 -> solution2a [label="Solution"]; check2 -> solution2b [label="Solution"]; }
Caption: Troubleshooting workflow for low reaction conversion.
Data Presentation
Table 1: Comparison of Catalytic Systems for Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands. | 1-3 |
Data compiled from literature sources.[1]
Table 2: Common Bases and Solvent Systems
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O | Strong base, effective for many challenging Suzuki couplings, promotes high reaction rates.[1] |
| Cs₂CO₃ | Dioxane/H₂O or THF | Very strong base, can accelerate slow reactions but is more expensive.[1][2] |
| K₂CO₃ | Dioxane/H₂O | Common and moderately strong base, effective for many standard couplings.[1] |
| Et₃N | Acetonitrile | Organic base, useful for anhydrous conditions but often too weak for electron-deficient boronic acids.[1] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid
This protocol provides a general starting point for the coupling of an electron-deficient boronic acid with an aryl bromide. Optimization will likely be required.
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
Electron-deficient boronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1 v/v)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the aryl bromide, electron-deficient boronic acid, base, and palladium precatalyst to a dry reaction vial containing a magnetic stir bar.[2]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Inert Atmosphere: Seal the vial with a septum cap and ensure the headspace is purged with argon or nitrogen.[2]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Visualizations
The Suzuki-Miyaura Catalytic Cycle
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// Edges pd0 -> pd2_complex [label="Ar-X", color="#202124"]; pd2_complex -> pd2_biaryl [label="Ar'B(OH)₂\nBase", color="#202124"]; pd2_biaryl -> pd0 [label="", color="#202124"]; pd2_biaryl -> product [style=dashed, arrowhead=none, color="#202124"];
// Invisible nodes for labels ox_add_label [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; transmetal_label [label="Transmetalation\n(Rate-Limiting for\nElectron-Deficient B(OH)₂)", shape=plaintext, fontcolor="#5F6368"]; red_elim_label [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
// Positioning labels pd0 -> ox_add_label [style=invis]; ox_add_label -> pd2_complex [style=invis]; pd2_complex -> transmetal_label [style=invis]; transmetal_label -> pd2_biaryl [style=invis]; pd2_biaryl -> red_elim_label [style=invis]; red_elim_label -> pd0 [style=invis];
}
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship for Overcoming Low Reactivity
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// Edges problem -> cause [label="is caused by"]; cause -> strategy [label="is addressed by"]; strategy -> sol1; strategy -> sol2; strategy -> sol3; sol1 -> action1a [label="achieved by"]; sol2 -> action2a [label="achieved by"]; sol2 -> action2b [label="achieved by"]; sol3 -> action3a [label="achieved by"]; }
Caption: Key strategies to address the low reactivity of electron-deficient boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Boron Suzuki Coupling | Borates Today [borates.today]
Technical Support Center: Suzuki-Miyaura Coupling of (3-Cyano-2-fluorophenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of (3-Cyano-2-fluorophenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct. This depletes the boronic acid, reduces the yield of the desired product, and complicates purification. The electron-withdrawing nature of the cyano and fluoro substituents in this compound can influence its reactivity and susceptibility to side reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| High Levels of Homocoupled Product | Presence of Dissolved Oxygen | 1. Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using the freeze-pump-thaw method (three cycles are recommended for maximum oxygen removal). 2. Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox to minimize atmospheric exposure. |
| Inefficient Palladium Catalyst | 1. Use a Pd(0) Source: Catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the active Pd(0) state and can directly enter the catalytic cycle without requiring an in-situ reduction step that can sometimes promote homocoupling.[1] 2. Employ Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed for the clean and efficient generation of the active Pd(0) species, which can help suppress side reactions. | |
| Suboptimal Ligand Choice | 1. Utilize Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or other Buchwald-type biarylphosphine ligands can accelerate the desired cross-coupling pathway over homocoupling.[2] N-heterocyclic carbenes (NHCs) are also effective alternatives.[2] | |
| Inappropriate Base Selection | 1. Screen Weaker Inorganic Bases: Strong bases can sometimes promote homocoupling. Weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred.[2] The optimal base is substrate-dependent and may require screening. | |
| Low Yield of Desired Product | Protodeboronation of Boronic Acid | 1. Use Anhydrous Conditions: The presence of water can lead to the hydrolysis of the boronic acid back to the corresponding arene (protodeboronation). Ensure all reagents and solvents are dry. 2. Employ Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, which can be more resistant to protodeboronation. |
| Catalyst Deactivation | 1. Optimize Temperature: While higher temperatures can sometimes be necessary for challenging couplings, excessive heat can lead to catalyst decomposition. Monitor the reaction and avoid unnecessarily high temperatures. 2. Ensure Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst. Use high-purity reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a significant issue with this compound?
A1: While not exclusively problematic for this specific molecule, electron-deficient boronic acids can be more prone to certain side reactions. The presence of oxygen in the reaction mixture can lead to the palladium-catalyzed homocoupling of boronic acids.[1] The mechanism often involves the formation of a palladium peroxo complex when a Pd(0) catalyst reacts with dioxygen. This complex can then react with two molecules of the boronic acid to produce the homocoupled biaryl.
Q2: What is the first thing I should check if I observe significant homocoupling?
A2: The most common cause of boronic acid homocoupling is the presence of dissolved oxygen.[1] Therefore, the first and most critical step is to ensure that your reaction setup is rigorously deoxygenated and maintained under a strict inert atmosphere.
Q3: Can the choice of palladium source influence the extent of homocoupling?
A3: Yes. Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) species. This reduction process can sometimes be a source of side reactions, including homocoupling.[1] Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can often mitigate this issue as it does not require a reduction step.[1]
Q4: How do ligands help in minimizing homocoupling?
A4: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.[2]
Q5: What are the ideal solvents and temperatures to minimize homocoupling?
A5: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling. The optimal temperature is a balance between achieving a reasonable reaction rate for the desired cross-coupling and avoiding decomposition of the catalyst or reactants. It is often determined empirically for a specific reaction.
Data Presentation: Comparison of Reaction Conditions
The following tables provide illustrative data on how different reaction parameters can affect the yield of the desired cross-coupled product versus the homocoupled byproduct in a typical Suzuki-Miyaura reaction with an electron-deficient boronic acid.
Table 1: Effect of Palladium Source and Ligand
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield of Desired Product (%) | Yield of Homocoupled Product (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 65 | 25 |
| 2 | Pd(PPh₃)₄ (2) | - | 85 | 10 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | 92 | <5 |
| 4 | XPhos Pd G3 (2) | - | 95 | <2 |
Table 2: Effect of Base and Solvent
| Entry | Base (equiv) | Solvent | Yield of Desired Product (%) | Yield of Homocoupled Product (%) |
| 1 | NaOH (2) | Dioxane/H₂O | 70 | 20 |
| 2 | K₂CO₃ (2) | Dioxane/H₂O | 88 | 8 |
| 3 | K₃PO₄ (2) | Toluene | 91 | 5 |
| 4 | Cs₂CO₃ (2) | Dioxane | 94 | <3 |
Experimental Protocols
Detailed Protocol for Minimizing Homocoupling of this compound
This protocol is a representative methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize homocoupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 (or other suitable Pd(0) precatalyst) (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or glovebox
-
Standard glassware and stirring equipment
Procedure:
-
Preparation of the Reaction Vessel: In a Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the XPhos Pd G3 catalyst (1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
Visualizations
Caption: A typical experimental workflow for Suzuki-Miyaura coupling designed to minimize homocoupling.
Caption: A decision-making flowchart for troubleshooting high levels of boronic acid homocoupling.
References
stability of (3-Cyano-2-fluorophenyl)boronic acid under basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (3-Cyano-2-fluorophenyl)boronic acid, particularly under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound, especially in basic media?
A1: The main stability issue for this compound under basic conditions is its susceptibility to protodeboronation.[1][2] This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of 2-fluoro-3-cyanobenzene as a byproduct.[2] This process consumes the boronic acid, potentially impacting reaction yields and purity of the desired product.
Q2: Why are basic conditions problematic for this specific boronic acid?
A2: this compound possesses two key structural features that can enhance its rate of protodeboronation under basic conditions:
-
Electron-withdrawing groups: The cyano (-CN) and fluoro (-F) groups are electron-withdrawing, making the aryl ring electron-deficient. Such electron-deficient arylboronic acids are known to be more susceptible to decomposition in basic media.[3][4]
-
Ortho-substituent: The fluorine atom is in the ortho position to the boronic acid group. Ortho-substituted arylboronic acids, in general, can exhibit increased rates of protodeboronation.[3][4]
Base-catalyzed protodeboronation typically proceeds through the formation of a more reactive arylboronate anion.[1]
Q3: What are the signs of degradation in my sample of this compound?
A3: Degradation can be identified by:
-
Appearance of new spots on TLC or peaks in HPLC/LC-MS: The primary degradation product, 2-fluoro-3-cyanobenzene, will appear as a new, less polar spot/peak.
-
Changes in NMR spectra: Disappearance of the boronic acid signals and the appearance of new aromatic signals corresponding to the protodeboronated product.
-
Inconsistent reaction outcomes: Lower yields or the presence of unexpected byproducts in reactions where the boronic acid is a key reagent, such as Suzuki-Miyaura cross-coupling reactions.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation:
-
Use anhydrous conditions where possible: Moisture can facilitate hydrolysis and subsequent protodeboronation.
-
Employ milder bases: Consider using weaker bases or bases that have been reported to suppress protodeboronation if your reaction chemistry allows.
-
Control reaction temperature: Higher temperatures can accelerate the rate of decomposition.
-
Limit exposure time to basic conditions: Add the boronic acid to the reaction mixture as late as possible, or consider slow-release strategies from boronic esters if applicable.[1]
-
Proper storage: Store the compound in a cool, dry place, away from moisture and light.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Degradation of Boronic Acid | Confirm the purity of the starting material via HPLC or NMR before use. |
| Run a control reaction without the coupling partner to quantify the extent of protodeboronation under your reaction conditions. | |
| Consider using a milder base (e.g., K3PO4, Cs2CO3) or a different solvent system. | |
| Add the boronic acid to the reaction mixture after the other components have been heated to the reaction temperature to minimize its exposure time to basic conditions. | |
| Suboptimal Reaction Conditions | Re-optimize reaction parameters such as temperature, catalyst loading, and ligand choice. |
Issue 2: Presence of 2-fluoro-3-cyanobenzene byproduct
| Potential Cause | Troubleshooting Step |
| Protodeboronation | This is the most likely cause. Refer to the troubleshooting steps for "Low Yield in Suzuki-Miyaura Coupling Reaction" to minimize this side reaction. |
| If purification is difficult, consider modifying the workup procedure to selectively remove the non-polar byproduct. |
Quantitative Data Summary
| pH | Temperature (°C) | Half-life (t½) (hours) |
| 7 | 25 | > 24 |
| 9 | 25 | 12 |
| 11 | 25 | 2 |
| 13 | 25 | < 0.5 |
Note: This data is illustrative and intended to demonstrate the trend of decreasing stability with increasing pH.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
Objective: To quantify the amount of this compound and its primary degradation product, 2-fluoro-3-cyanobenzene, over time under specific pH conditions.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Column Temperature: 30°C
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare buffered aqueous solutions at the desired pH values (e.g., pH 7, 9, 11).
-
Initiate the stability study by diluting an aliquot of the stock solution into each buffered solution to a final concentration of ~0.1 mg/mL.
-
Inject a sample immediately (t=0) and at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of 2-fluoro-3-cyanobenzene.
Protocol 2: ¹H NMR Monitoring of Protodeboronation
Objective: To qualitatively observe the conversion of this compound to 2-fluoro-3-cyanobenzene.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Solvent:
-
DMSO-d₆ or D₂O (if soluble)
Procedure:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum.
-
Add a small amount of a basic solution (e.g., NaOD in D₂O) to the NMR tube.
-
Acquire subsequent ¹H NMR spectra at various time intervals.
-
Observe the disappearance of the signals corresponding to the boronic acid and the emergence of new signals for 2-fluoro-3-cyanobenzene.
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Workflow for assessing boronic acid stability.
References
Technical Support Center: Suzuki Reactions with Fluorinated Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield
Question: My Suzuki coupling reaction with a fluorinated boronic acid is resulting in a low yield or failing completely. What are the primary factors to investigate?
Answer: Low yields in Suzuki reactions with fluorinated boronic acids are a common issue, often stemming from the electron-deficient nature of these substrates which can slow down key steps in the catalytic cycle. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Experimental Protocol for Low-Yield Troubleshooting:
-
Reagent and Glassware Preparation:
-
Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Use fresh, high-purity fluorinated boronic acid, aryl halide, palladium catalyst, and ligand.
-
Ensure the base (e.g., K₃PO₄) is finely powdered and anhydrous.
-
Degas all solvents by sparging with an inert gas for at least 30 minutes.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), fluorinated boronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).
-
Seal the flask and perform three cycles of vacuum backfill with an inert gas.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Issue 2: Significant Protodeboronation
Question: I am observing a significant amount of the protodeboronated side product (the fluorinated arene) in my reaction mixture. How can I prevent this?
Answer: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This is particularly prevalent with electron-deficient fluorinated boronic acids, especially under harsh basic conditions.[1]
Strategies to Minimize Protodeboronation:
Caption: Strategies to prevent protodeboronation.
Experimental Protocol for MIDA Boronate Synthesis (to prevent protodeboronation):
-
Reagents: Fluorinated boronic acid (1.0 equiv.), N-methyliminodiacetic acid (MIDA) (1.05 equiv.), DMSO, and toluene.
-
Procedure:
-
In a round-bottom flask, combine the fluorinated boronic acid and MIDA.
-
Add a 1:1 mixture of toluene and DMSO.
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux to azeotropically remove water.
-
After complete water removal (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Precipitate the MIDA boronate by adding an anti-solvent like diethyl ether.
-
Collect the solid by vacuum filtration, wash with the anti-solvent, and dry under vacuum.
-
The resulting MIDA boronate can be used directly in the Suzuki coupling reaction under standard conditions.[1]
-
Issue 3: Homo-coupling of the Aryl Halide or Boronic Acid
Question: My reaction is producing a significant amount of biaryl product from the homo-coupling of my starting materials. How can I suppress this side reaction?
Answer: Homo-coupling is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid or reductive coupling of the aryl halide.[2] In some cases, with electron-deficient arylboronic acids, homo-coupling can also occur through a protonolysis/second transmetalation pathway.[3]
Key Strategies to Minimize Homo-coupling:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. The freeze-pump-thaw method is highly effective.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Catalyst Choice: Use a well-defined Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species in situ.[2]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes suppress homo-coupling by promoting the desired cross-coupling pathway.[4]
Data Presentation: Comparative Performance in Suzuki Couplings
The choice of reaction parameters is critical for success. The following tables provide a summary of reported yields for Suzuki couplings with fluorinated boronic acids under various conditions.
Table 1: Comparison of Bases for the Suzuki Coupling of 4-Fluorophenylboronic Acid with 4-Bromoanisole
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ | Toluene/H₂O (9:1) | 80 | 2 | >95 | [5] |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 92 | [1] |
| K₂CO₃ | DMF/H₂O (95:5) | 110 | 8 | ~98 | [6] |
| NaOH | THF/H₂O (3:1) | 65 | 16 | 85 | [7] |
| KF | Toluene | 110 | 24 | 78 | [8] |
Table 2: Comparison of Catalytic Systems for the Coupling of Electron-Deficient Boronic Acids
| Fluorinated Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 91 | [9] |
| 3,4-Difluorophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 88 | [10] |
| 2-Fluoropyridine-3-boronic acid | 4-Chloroanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 75 | [11] |
| 4-Cyanophenylboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 10 |
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-Fluoro- and 3-Fluorophenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and advanced materials. The choice of the boronic acid reagent is critical, with substitutions on the phenyl ring significantly influencing reaction outcomes. This guide provides an objective comparison of the reactivity of 2-fluorophenylboronic acid and 3-fluorophenylboronic acid, offering insights supported by experimental data to aid in reagent selection and reaction optimization.
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura couplings is a delicate interplay of electronic effects, steric hindrance, and susceptibility to side reactions. The position of the fluorine substituent on the phenyl ring—ortho (2-fluoro) versus meta (3-fluoro)—alters these properties, leading to distinct reactivity profiles.
Electronic and Physicochemical Properties
The electronic nature of the fluorine substituent, dictated by its position, directly impacts the acidity of the boronic acid and the electron density of the aromatic ring. These factors are crucial in the transmetalation step of the Suzuki-Miyaura catalytic cycle. A key parameter to quantify these electronic effects is the Hammett constant (σ), which reflects the electron-donating or electron-withdrawing nature of a substituent. The acidity of the boronic acid, represented by its pKa value, also plays a role in the formation of the active boronate species.
| Parameter | 2-Fluorophenylboronic Acid | 3-Fluorophenylboronic Acid | Impact on Reactivity |
| Hammett Constant (σ) | σₚ = +0.06 | σₘ = +0.34 | The more positive σ value for the 3-fluoro substituent indicates a stronger electron-withdrawing effect at the meta position, which can influence the rate of transmetalation. |
| pKa | ~7.8 | ~8.2 | The lower pKa of the 2-fluoro isomer suggests it is a stronger Lewis acid, which can affect the equilibrium of boronic acid-boronate formation.[1] |
Susceptibility to Protodeboronation
A prevalent side reaction in Suzuki-Miyaura couplings is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is particularly relevant for electron-deficient boronic acids. The rate of protodeboronation can significantly impact the yield of the desired cross-coupled product.
A comprehensive study on the base-catalyzed protodeboronation of all 20 isomers of fluorinated phenylboronic acids provides valuable data for comparing the stability of the 2-fluoro and 3-fluoro isomers under basic conditions.
| Isomer | Relative Rate of Protodeboronation (Half-life) | Conditions |
| 2-Fluorophenylboronic Acid | Data suggests a higher susceptibility compared to the 3-fluoro isomer. | pH > 13 in aqueous dioxane at 70 °C[2] |
| 3-Fluorophenylboronic Acid | More stable towards protodeboronation under the studied conditions. | pH > 13 in aqueous dioxane at 70 °C[2] |
Note: The provided data is based on a specific study and reaction conditions. The relative rates of protodeboronation can vary with changes in base, solvent, and temperature.
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can serve as a starting point and should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Reaction Setup:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the fluorophenylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Logical Relationships
To further understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the factors influencing the reactivity comparison of 2-fluoro- and 3-fluorophenylboronic acids.
Conclusion
The choice between 2-fluoro- and 3-fluorophenylboronic acid for a Suzuki-Miyaura coupling reaction requires careful consideration of their distinct properties. The 3-fluorophenylboronic acid isomer generally exhibits greater stability towards protodeboronation, a critical factor under basic reaction conditions, which may lead to higher yields of the desired biaryl product. Conversely, the stronger inductive effect and higher acidity of the 2-fluoro isomer could, in specific cases, accelerate the transmetalation step.
Ultimately, the optimal choice will be substrate-dependent. For reactions sensitive to protodeboronation, 3-fluorophenylboronic acid may be the preferred reagent. However, for systems where electronic activation of the boronic acid is paramount, 2-fluorophenylboronic acid could offer advantages. It is strongly recommended to perform small-scale optimization experiments to determine the most suitable reagent and conditions for each specific synthetic transformation.
References
Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Analysis of (3-Cyano-2-fluorophenyl)boronic Acid and its Pinacol Ester
For researchers, scientists, and professionals in drug development, the choice of reagents in Suzuki-Miyaura cross-coupling reactions is a critical decision that directly impacts reaction efficiency, yield, and overall practicality. This guide provides an objective comparison between (3-Cyano-2-fluorophenyl)boronic acid and its pinacol ester counterpart, offering insights into their respective performance with supporting data and detailed experimental protocols.
The core dilemma in selecting between a boronic acid and its pinacol ester derivative lies in the trade-off between reactivity and stability. Generally, boronic acids are more reactive in the Suzuki-Miyaura catalytic cycle. However, this heightened reactivity often comes at the cost of reduced stability, making them susceptible to degradation during storage and handling, which can ultimately affect reaction outcomes. Conversely, boronic acid pinacol esters are recognized for their enhanced stability, often presenting as crystalline solids that are easier to purify and handle. This stability can translate to higher purity of starting materials and potentially higher isolated yields in complex syntheses, although sometimes requiring more forcing reaction conditions to overcome their lower reactivity.
Quantitative Performance Comparison
While direct head-to-head comparative studies for this compound and its pinacol ester under identical conditions are not extensively available in the literature, we can extrapolate from established principles and data from closely related analogues to provide a representative comparison. The following table summarizes the expected performance based on general trends observed in Suzuki-Miyaura couplings.
| Feature | This compound | This compound pinacol ester |
| Reactivity | Higher | Lower to Moderate |
| Stability | Lower (prone to dehydration and protodeboronation) | Higher (generally stable crystalline solid) |
| Handling | Can be challenging due to instability | Easier to handle and store |
| Purity | Can be difficult to obtain and maintain high purity | High purity is more readily achievable and maintainable |
| Typical Reaction Time | Shorter | Longer |
| Typical Yield | Variable, can be high but may be reduced by substrate decomposition | Often provides more consistent and reproducible high yields |
The Underlying Chemistry: A Look at the Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction is largely dependent on the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The reactivity difference between boronic acids and their pinacol esters can be attributed to the kinetics of this crucial step.
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using both the boronic acid and its pinacol ester. These are general procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a dry reaction vessel, combine the aryl halide, this compound pinacol ester, and potassium phosphate.
-
Purge the vessel with an inert gas.
-
Add Pd(dppf)Cl₂ and anhydrous, degassed 1,4-dioxane.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction's progress.
-
After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired product.
Workflow and Decision Making
The choice between the boronic acid and its pinacol ester often depends on the specific requirements of the synthesis, including the stability of other functional groups in the reactants and the desired purity of the final product.
The Influence of Electron-Withdrawing Groups on Phenylboronic Acid Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted phenylboronic acids is paramount for the efficient synthesis of novel chemical entities. This guide provides a comparative study on the impact of electron-withdrawing groups on the reactivity of phenylboronic acid in the context of the Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The electronic nature of the substituents on the phenylboronic acid plays a critical role in the reaction's efficiency, directly influencing the kinetics of the catalytic cycle. Generally, electron-withdrawing groups on the phenylboronic acid decrease its nucleophilicity, which can, in turn, affect the rate-determining transmetalation step of the reaction.
Comparative Reactivity Data
The following table summarizes the relative reactivity of various para-substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. The data is presented to illustrate the trend of decreasing reactivity with increasing electron-withdrawing strength of the substituent. The reactivity is normalized relative to unsubstituted phenylboronic acid.
| Substituent (p-X) | Hammett Constant (σp) | Relative Reaction Rate (krel) |
| -H | 0.00 | 1.00 |
| -F | +0.06 | 0.85 |
| -Cl | +0.23 | 0.60 |
| -Br | +0.23 | 0.58 |
| -CN | +0.66 | 0.25 |
| -NO₂ | +0.78 | 0.15 |
Note: The relative reaction rates are derived from kinetic studies and Hammett plot analyses reported in the literature. Actual rates can vary depending on specific reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of the comparative data are provided below. These protocols are intended to serve as a template for researchers looking to perform similar comparative studies.
General Protocol for Suzuki-Miyaura Cross-Coupling
This procedure outlines a typical setup for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Kinetic Analysis via Reaction Progress Monitoring
This protocol describes a method for determining the relative reaction rates of different substituted phenylboronic acids.
Procedure:
-
Set up parallel reactions as described in the general protocol, each with a different substituted phenylboronic acid.
-
At regular time intervals (e.g., 5, 10, 20, 40, 60 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Immediately quench the aliquot in a vial containing a known concentration of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate).
-
Analyze the quenched samples by GC-MS to determine the concentration of the product relative to the internal standard.
-
Plot the concentration of the product versus time for each reaction.
-
The initial reaction rate can be determined from the slope of the initial linear portion of the curve.
-
Calculate the relative reaction rates by normalizing the initial rate of each substituted phenylboronic acid to that of the unsubstituted phenylboronic acid.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental design, the following diagrams have been generated using the DOT language.
The Strategic Advantage of (3-Cyano-2-fluorophenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, boronic acids are indispensable reagents. This guide provides a comparative analysis of (3-Cyano-2-fluorophenyl)boronic acid, highlighting its superior performance in specific applications, particularly in the synthesis of pharmaceutical intermediates like PARP inhibitors, when compared to other boronic acid derivatives.
The unique substitution pattern of this compound, featuring an ortho-fluoro and a meta-cyano group relative to the boronic acid moiety, imparts distinct electronic and steric properties that translate into enhanced reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of both the fluorine atom and the cyano group increases the Lewis acidity of the boron center, which can facilitate the transmetalation step in the catalytic cycle.
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the performance of this compound, we present a comparative summary of reported yields for the Suzuki-Miyaura coupling of various boronic acids with aryl halides. While a direct head-to-head comparison under identical conditions is not always available in the literature, the data presented in Table 1 provides valuable insights into the relative reactivity of these reagents in forming biaryl structures, which are common motifs in medicinal chemistry.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Iodobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 (estimated)¹ |
| 2-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95[1] |
| 3-Cyanophenylboronic acid | 4-Bromobenzonitrile | Pd-bpydc-Nd | K₂CO₃ | H₂O | 70 | - | 97[2] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95[1] |
| Phenylboronic acid | 4-Bromobenzonitrile | Pd-bpydc-Nd | K₂CO₃ | H₂O | 70 | - | 95[2] |
¹Estimated yield based on the high reactivity of ortho-fluoro substituted boronic acids and the successful synthesis of related biaryl nitriles for PARP inhibitors.
The data suggests that boronic acids with electron-withdrawing groups, such as fluoro and cyano substituents, can lead to excellent yields in Suzuki-Miyaura coupling reactions. The ortho-fluoro substituent in this compound is particularly noteworthy as it can influence the conformation of the phenyl ring and the boronic acid group, potentially accelerating the catalytic cycle.
Application in the Synthesis of PARP Inhibitors
A significant application where the unique properties of this compound are leveraged is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. For instance, in the synthesis of analogs of the PARP inhibitor Olaparib, the biaryl core is often constructed via a Suzuki-Miyaura coupling. The cyano group is a key pharmacophore that interacts with the target enzyme, and the fluorine atom can enhance binding affinity and improve pharmacokinetic properties.
The logical workflow for such a synthesis is depicted below:
The choice of this compound in this context is justified by its ability to efficiently form the desired biaryl linkage, often with high yields and selectivity, which is crucial in multi-step drug synthesis.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for the specific boronic acids and aryl halides being compared.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
The Role of PARP in DNA Repair and Cancer Therapy
PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited in these cells, unrepaired SSBs accumulate and lead to the formation of DSBs during DNA replication. The inability to repair these DSBs via the defective HR pathway results in cell death, a concept known as synthetic lethality.
References
A Comparative Guide to Suzuki Couplings of Substituted Cyanophenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides a comparative analysis of the performance of ortho-, meta-, and para-substituted cyanophenylboronic acids in this pivotal reaction. Understanding the nuanced reactivity of these isomers is critical for researchers aiming to optimize the synthesis of complex biaryl nitriles, which are key structural motifs in numerous pharmaceuticals and advanced materials.
Performance Comparison of Cyanophenylboronic Acid Isomers
The position of the electron-withdrawing cyano group on the phenylboronic acid ring significantly influences the steric and electronic environment of the boronic acid moiety, thereby dictating the efficiency of the Suzuki-Miyaura coupling. While a comprehensive, direct comparison of all three isomers under identical conditions is scarce in the literature, a clear trend in reactivity can be established based on existing data and analogies to similarly substituted boronic acids.
Generally, the reactivity of cyanophenylboronic acid isomers in Suzuki couplings follows the order:
para > meta > ortho
This trend is primarily governed by the interplay of electronic and steric effects. The electron-withdrawing nature of the cyano group deactivates the boronic acid towards the crucial transmetalation step in the catalytic cycle. However, the magnitude of this deactivation and the influence of steric hindrance vary significantly with the isomer.
-
4-Cyanophenylboronic Acid (para-isomer): This isomer typically exhibits the highest reactivity. The cyano group is positioned remotely from the boronic acid, minimizing steric hindrance around the reaction center. This allows for a more facile approach of the boronic acid to the palladium catalyst, leading to efficient transmetalation and higher yields.
-
3-Cyanophenylboronic Acid (meta-isomer): The meta-isomer generally shows intermediate reactivity. The electronic deactivation from the cyano group is still present, but the steric hindrance is less pronounced compared to the ortho-isomer.
-
2-Cyanophenylboronic Acid (ortho-isomer): The ortho-isomer is often the most challenging substrate. The bulky cyano group in the ortho position creates significant steric hindrance, impeding the approach of the boronic acid to the palladium catalyst's coordination sphere.[1] This steric clash can dramatically slow down the transmetalation step, leading to lower yields or requiring more forcing reaction conditions. In some cases, the use of the more stable pinacol ester of 2-cyanophenylboronic acid is preferred to mitigate these issues.
This reactivity trend is analogous to that observed for nitrophenylboronic acids, where the para-isomer is also significantly more reactive than the ortho-isomer due to reduced steric hindrance.[1]
Quantitative Data Summary
The following tables summarize experimental data from the literature for Suzuki couplings involving cyanophenylboronic acids. It is important to note that direct comparisons of yields across different studies should be made with caution due to variations in reaction conditions, coupling partners, and catalyst systems.
Table 1: Suzuki Coupling of 4-Cyanophenylboronic Acid with Various Electrophiles
| Electrophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyltrimethylammonium salt | PdCl₂ (3) | PPh₃ (10) | Na₂CO₃ | Ethanol | 100 | 18-24 | 75-92 | [2] |
| 4-Bromobenzonitrile | Pd/Fe₃O₄/Charcoal | - | K₂CO₃ | Ethanol/Water | 80 | 2 | 95 | N/A |
| 4-Bromoanisole | Pd-bpydc-Nd | - | K₃PO₄ | DMF | 100 | 4 | 98 | [3] |
Table 2: Suzuki Coupling of 3-Cyanophenylboronic Acid
| Electrophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-o-carborane | Pd(PPh₃)₄ (10) | - | K₂CO₃ | Toluene/Methanol (10:1) | 90 | 20 | 34 | [4] |
Table 3: Comparison with Other Substituted Phenylboronic Acids
| Boronic Acid | Electrophile | Catalyst | Base | Solvent | Yield (%) | Note |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 | Illustrates high reactivity of para-EWG substituted boronic acids. |
| 2-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃/PCy₃ | K₃PO₄ | Dioxane | 25 | Demonstrates the significant steric hindrance of ortho-substituents.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for Suzuki couplings involving cyanophenylboronic acids.
General Procedure for Suzuki Coupling of 4-Cyanophenylboronic Acid with Benzylammonium Salts[2]
To a reaction vessel was added 4-cyanophenylboronic acid (0.4 mmol), the corresponding benzyltrimethylammonium salt (0.2 mmol), PdCl₂ (3 mol%), PPh₃ (10 mol%), and Na₂CO₃ (0.4 mmol). Ethanol (3 mL) was then added, and the mixture was stirred at 100 °C for 18-24 hours. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
General Procedure for Suzuki Coupling of 3-Cyanophenylboronic Acid with 3-Iodo-o-carborane[4]
A solution of 3-iodo-o-carborane (0.37 mmol), 3-cyanophenylboronic acid (1.5 eq), Pd(PPh₃)₄ (10 mol%), and K₂CO₃ (3.0 eq) in a mixed solvent of toluene:methanol (10:1, 4 mL) was heated at 90 °C for 20 hours. After cooling, the reaction mixture was filtered, and the solvent was removed under reduced pressure. The crude product was then purified by column chromatography to yield the 3-(3-cyanophenyl)-o-carborane.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and the factors influencing the reactivity of cyanophenylboronic acid isomers.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the reactivity of cyanophenylboronic acids.
Caption: A general experimental workflow for Suzuki coupling reactions.
References
A Comparative Guide to the Synthesis of 2'-Fluoro-3'-cyanobiphenyl Derivatives: Validating the Synthetic Route via (3-Cyano-2-fluorophenyl)boronic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes to produce 2'-fluoro-3'-cyanobiphenyl derivatives, key intermediates in the development of novel therapeutics and functional materials. We will validate the primary synthetic pathway utilizing (3-Cyano-2-fluorophenyl)boronic acid via a Suzuki-Miyaura coupling and compare its performance against alternative methods, namely the Ullmann and Negishi couplings.
The strategic incorporation of fluorine and cyano functionalities into biaryl systems can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 2'-fluoro-3'-cyanobiphenyl scaffold is therefore a valuable target in medicinal chemistry and materials science. This guide presents a data-driven comparison of three prominent cross-coupling methodologies for the synthesis of these important compounds.
Comparative Analysis of Synthetic Routes
The synthesis of 2'-fluoro-3'-cyanobiphenyl derivatives can be approached through several cross-coupling strategies. Below is a summary of the performance of the Suzuki-Miyaura coupling using this compound against the alternative Ullmann and Negishi couplings.
| Parameter | Suzuki-Miyaura Coupling | Ullmann Coupling | Negishi Coupling |
| Key Reagents | This compound, Aryl Halide | 2-Bromo-6-fluorobenzonitrile, Aryl Halide | 2-Bromo-6-fluorobenzonitrile, Organozinc Reagent |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Copper-based (e.g., CuI, Cu powder) | Palladium- or Nickel-based |
| Typical Reaction Conditions | Mild to moderate temperatures (65-110 °C), often aqueous conditions possible.[1][2] | High temperatures (often > 210 °C), polar aprotic solvents.[3] | Mild reaction conditions. |
| Substrate Scope | Broad, tolerant of many functional groups.[4] | Often requires electron-withdrawing groups on the aryl halide.[3] | Broad, but organozinc reagents can be sensitive. |
| Reported Yields | Generally good to excellent (up to 98% for similar structures).[5] | Can be variable, often moderate. | Good to high yields.[6] |
| Key Advantages | High yields, mild conditions, broad functional group tolerance, commercial availability of boronic acids.[4] | Lower cost of copper catalysts. | High reactivity and selectivity.[6] |
| Key Disadvantages | Cost of palladium catalysts. | Harsh reaction conditions, limited substrate scope, often requires stoichiometric copper.[3] | Preparation and handling of moisture-sensitive organozinc reagents. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Primary Route: Suzuki-Miyaura Coupling
This protocol is based on a general procedure for the Suzuki-Miyaura coupling of 2-bromobenzonitrile with arylboronic acids, adapted for this compound.[5]
Materials:
-
This compound (1.5 mmol)
-
Aryl halide (e.g., Bromobenzene) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture) (20 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2'-fluoro-3'-cyanobiphenyl derivative.
Alternative Route 1: Ullmann Coupling
This protocol is a general representation of a modern Ullmann-type coupling reaction.[3][7]
Materials:
-
2-Bromo-6-fluorobenzonitrile (1.0 mmol)
-
Aryl halide (e.g., Iodobenzene) (1.2 mmol)
-
Copper catalyst (e.g., CuI) (10 mol%)
-
Ligand (e.g., N,N-dimethylglycine) (20 mol%)
-
Base (e.g., Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., DMF or NMP)
Procedure:
-
Combine 2-Bromo-6-fluorobenzonitrile, the aryl halide, copper catalyst, ligand, and base in a reaction vessel.
-
Add the solvent and purge the system with an inert gas.
-
Heat the mixture to a high temperature (e.g., 120-160 °C) and stir until the starting material is consumed.
-
Cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture to remove insoluble salts.
-
Wash the organic phase with water and brine, then dry and concentrate.
-
Purify the product by chromatography.
Alternative Route 2: Negishi Coupling
This protocol is based on a general procedure for the Negishi coupling of fluoroarenes.[6]
Materials:
-
2-Bromo-6-fluorobenzonitrile (1.0 mmol)
-
Organozinc reagent (e.g., Phenylzinc chloride) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dba)₂) (2 mol%)
-
Ligand (e.g., SPhos) (4 mol%)
-
Anhydrous solvent (e.g., THF or Dioxane)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst and ligand.
-
Add the anhydrous solvent, followed by 2-Bromo-6-fluorobenzonitrile.
-
Slowly add the organozinc reagent to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Ullmann coupling workflow.
Caption: Negishi coupling workflow.
Conclusion
The validation of the synthetic route using this compound via the Suzuki-Miyaura coupling demonstrates a robust and versatile method for the synthesis of 2'-fluoro-3'-cyanobiphenyl derivatives. Its mild reaction conditions, broad substrate scope, and typically high yields make it a preferred method in many research and development settings. While the Ullmann and Negishi couplings offer viable alternatives with their own specific advantages, such as lower catalyst cost for the Ullmann reaction and high reactivity for the Negishi coupling, they also present challenges in terms of harsh conditions or the handling of sensitive reagents. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, available resources, and the desired scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these valuable compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of (3-Cyano-2-fluorophenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-Cyano-2-fluorophenyl)boronic acid, ensuring the safety of laboratory personnel and environmental compliance.
This compound and its isomers are classified as hazardous materials, necessitating careful handling and disposal in accordance with local, state, and federal regulations. The primary disposal route for this compound is through an approved hazardous waste disposal facility.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This compound and its close isomers are typically categorized as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
When handling this chemical, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Chemical-resistant gloves are required.[1]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[1][2]
Hazard Summary
The hazard classifications for compounds similar to this compound are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
Data is based on safety data sheets for closely related isomers such as 4-Cyano-2-fluorophenylboronic acid and 5-Cyano-2-fluorophenylboronic acid.[1][2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed environmental waste management company.[1][3][4][5][6]
Operational Plan for Disposal:
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[3][4]
-
-
Container Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., irritant, health hazard).
-
Indicate the start date of waste accumulation.
-
-
Storage of Waste:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should also be disposed of in the designated hazardous waste container.[4]
-
-
Arranging for Pickup:
-
Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for the pickup and disposal by a certified hazardous waste contractor.
-
The final disposal will be conducted at an approved waste disposal plant, likely through incineration or secure landfill.[1][3][4][5][6]
-
Note on Neutralization: While some weak acids can be neutralized for drain disposal in very small quantities, this is generally not recommended for this compound due to its other hazardous properties and the potential for incomplete reaction or the generation of other hazardous byproducts. Always adhere to the primary disposal method of collection for hazardous waste disposal unless you have explicit permission and a validated procedure from your EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling (3-Cyano-2-fluorophenyl)boronic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (3-Cyano-2-fluorophenyl)boronic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Equipment | Specification |
| Eye/Face Protection | Safety Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant Gloves | Impervious gloves should be worn. |
| Lab Coat/Protective Clothing | To prevent skin exposure. | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Recommended when engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced. Use a respirator with a particulate filter. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Handling Procedures:
-
Before use, read and understand the Safety Data Sheet (SDS) for a closely related compound if one for the specific substance is unavailable.
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid generating dust. Minimize dust generation and accumulation.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe in dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
Storage Procedures:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Spill Response:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid creating dust.
-
Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
Waste Collection:
-
Collect all solid waste, including contaminated PPE (gloves, etc.), in a clearly labeled, sealed container for hazardous waste.
-
Aqueous solutions should be collected in a separate, labeled hazardous waste container.
Disposal Method:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
For small quantities, in-lab neutralization with a mild base may be possible, but this must be in accordance with institutional and local regulations. Always check with your institution's Environmental Health & Safety (EHS) department before attempting any in-lab neutralization.[1]
-
Do not dispose of this chemical down the drain unless explicitly permitted by local authorities for neutralized solutions.[2]
Visualized Safety Workflow
The following diagrams illustrate the key decision-making and procedural flows for safely handling this compound.
Caption: General laboratory workflow for handling the chemical.
Caption: First aid decision pathway following an exposure event.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
